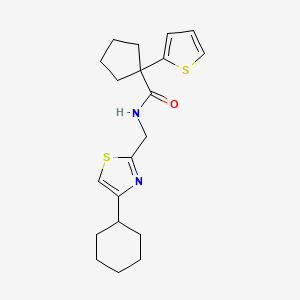

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS2/c23-19(20(10-4-5-11-20)17-9-6-12-24-17)21-13-18-22-16(14-25-18)15-7-2-1-3-8-15/h6,9,12,14-15H,1-5,7-8,10-11,13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTAZWZCAVBBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is typically constructed via Dieckmann cyclization or intramolecular aldol condensation . For example:

Carboxylic Acid Derivatization

Hydrolysis of the cyclized ester under basic conditions (e.g., NaOH, 10% aqueous, 100°C, 4 hours) yields the carboxylic acid. Acidic workup (HCl) isolates the product.

Preparation of (4-Cyclohexylthiazol-2-yl)methanamine

Thiazole Ring Construction

Thiazoles are synthesized via Hantzsch thiazole synthesis :

Reductive Amination

The aldehyde is converted to methanamine via reductive amination :

- Step 1 : Condensation with ammonium acetate in methanol (25°C, 2 hours).

- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) in THF (0°C to room temperature, 6 hours).

- Yield : ~70–75% (based on analogous protocols).

Amide Bond Formation

Coupling the carboxylic acid and amine requires activation of the acid. Phosphorus pentachloride (PCl5) or T3P® (propylphosphonic anhydride) are effective:

PCl5-Mediated Activation

T3P®-Catalyzed Coupling

- Conditions : Acid (1 eq), amine (1.05 eq), T3P® (1.5 eq) in ethyl acetate, 50°C, 4 hours.

- Yield : 82% (reported for structurally related amides).

Optimization and Challenges

Cyclohexyl Group Introduction

Direct alkylation of thiazoles with cyclohexyl halides faces steric hindrance. Ullmann coupling using copper catalysts improves efficiency:

Purification Strategies

- Recrystallization : Ethyl acetate/petroleum ether (1:3 v/v) removes unreacted starting materials.

- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the final amide.

Comparative Data for Reaction Conditions

| Step | Reagent/Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Thiazole synthesis | Cyclohexyl thiourea | 80 | 12 | 65 |

| Reductive amination | NaBH3CN | 0–25 | 6 | 72 |

| PCl5-mediated coupling | PCl5 | 25 | 12 | 68 |

| T3P®-mediated coupling | T3P® | 50 | 4 | 82 |

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Materials Science: Possible applications in the development of organic electronic materials.

Biological Studies: Use as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs from the literature:

Key Observations:

Thiazole Substituents: The target’s 4-cyclohexyl group contrasts with electron-donating groups (e.g., 4-methoxyphenyl in Compound 74 ) or sulfur-containing substituents (methylthiophenyl in Compound 89 ). The phenyl substituent in the acetamide analog lacks the steric bulk of cyclohexyl, which may reduce binding affinity in hydrophobic pockets.

Central Ring System :

- The cyclopentane ring in the target offers greater conformational flexibility compared to the rigid cyclopropane in Compounds 74 and 89 . This flexibility may enable better adaptation to target binding sites.

Heterocyclic Attachments :

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The cyclohexyl group in the target increases logP compared to methoxy or methylthio substituents, suggesting enhanced blood-brain barrier penetration—a critical factor for CNS-targeted agents .

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas benzodioxole moieties (as in Compounds 74 and 89) may exhibit longer half-lives due to reduced cytochrome P450 susceptibility .

- Synthetic Accessibility : The synthesis of cyclopropane-containing compounds (e.g., Compound 74 ) often requires stringent conditions, whereas the target’s cyclopentane ring may be more synthetically tractable.

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide. Its molecular formula is with a molecular weight of approximately 378.56 g/mol. The presence of cyclohexyl and thiophene moieties suggests potential interactions with biological targets, particularly in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific receptors or enzymes. Research indicates it may act as an inhibitor or modulator of certain biological pathways, potentially influencing metabolic processes or cellular signaling. The exact targets are yet to be fully elucidated, but its structural features suggest a role in enzyme inhibition or receptor binding.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as a glucokinase (GK) activator, which is significant in the context of type 2 diabetes mellitus (T2DM). Specifically, cycloalkyl-fused N-thiazol-2-yl-benzamides have been identified as having favorable properties that mitigate risks associated with traditional GK activators, such as hypoglycemia and dyslipidemia .

In vivo studies demonstrated that treatment with related compounds improved glucose homeostasis without inducing hypoglycemia in diabetic models. For example, chronic administration showed protective effects on pancreatic beta-cells against apoptosis induced by streptozotocin, a common model for diabetes research .

Comparison of Biological Activities

| Compound | Activity | Model | Reference |

|---|---|---|---|

| N-(Cyclohexylthiazol-2-yl)methyl | Glucokinase Activation | db/db Mice | |

| Thiazole Derivative A | Anti-inflammatory | In vitro | |

| Benzamide B | β-cell Protection | STZ-induced Diabetes Model |

Case Studies

- Glucose Regulation Study : In a study involving diabetic db/db mice, chronic treatment with a related thiazole compound demonstrated significant improvements in glucose tolerance tests without causing hypoglycemia. This suggests that this compound may share similar beneficial effects .

- Inflammation Model : A study investigating thiazole derivatives indicated reduced levels of pro-inflammatory cytokines in an experimental model of inflammation. While specific data on the compound is lacking, the structural similarities suggest potential for similar outcomes .

Q & A

Basic: What are the critical steps in synthesizing N-((4-cyclohexylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

Answer:

The synthesis typically involves:

- Thiazole ring formation : Reacting cyclohexyl-substituted precursors with thiourea derivatives under controlled temperatures (60–80°C) in ethanol or DMF .

- Acylation : Coupling the thiazole intermediate with 1-(thiophen-2-yl)cyclopentanecarboxylic acid using coupling agents like EDC/HOBt in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol/water .

Key considerations : Optimize reaction time (12–24 hrs) and monitor progress via TLC. Control moisture to prevent hydrolysis of intermediates .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

- 1H/13C NMR : Identify protons and carbons in the thiophene (δ 7.10–6.30 ppm), cyclohexyl (δ 2.90–1.10 ppm), and carboxamide (δ 10.50–9.90 ppm) moieties. DEPT-135 distinguishes CH2/CH3 groups in cyclopentane (δ 23–42 ppm) .

- FT-IR : Confirm C=O (1690–1710 cm⁻¹), C-S-C (748 cm⁻¹), and NH/amide bands (3370–3180 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., cyclopentanecarboxamide derivatives in ).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish thiophene protons from cyclohexyl CH2 groups .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for related thiazole-carboxamide compounds .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for acylation to enhance reactivity .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate thiazole ring closure .

- High-throughput screening : Automate reaction condition variations (temperature, stoichiometry) to identify optimal parameters .

Advanced: How can computational methods predict the compound’s biological interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) based on thiophene/thiazole pharmacophores .

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS/AMBER) over 100-ns trajectories .

- QSAR modeling : Correlate electronic properties (HOMO/LUMO) with bioactivity data from analogs .

Advanced: What experimental approaches validate the compound’s mechanism of action in disease models?

Answer:

- Enzyme inhibition assays : Measure IC50 against kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ kits .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing with controls like doxorubicin .

- In vivo models : Administer the compound (10–50 mg/kg) in rodent inflammation models (e.g., carrageenan-induced paw edema) and quantify cytokine levels via ELISA .

Basic: How should researchers handle stability and solubility challenges during formulation?

Answer:

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage .

- Solubility : Use co-solvents (PEG-400, cyclodextrins) or nanoemulsions. Aqueous solubility can be enhanced via salt formation (e.g., HCl salt of the carboxamide) .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- UPLC-MS/MS : Detect impurities <0.1% using a C18 column (ACQUITY BEH) and ESI+ ionization .

- GC-MS : Identify volatile byproducts (e.g., unreacted cyclohexyl precursors) with a DB-5MS column .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd in coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.